ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate
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Overview
Description
Ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by amination and subsequent coupling with an ethyl carbamate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar pyridine ring structure and exhibit various biological activities.
Pyrrolidine Derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry.
Uniqueness
Ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
83269-04-9 |
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Molecular Formula |
C18H21N5O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H21N5O5/c1-2-28-18(25)22-15-10-14(16(23(26)27)17(19)21-15)20-11-13(24)9-8-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H4,19,20,21,22,25) |
InChI Key |
JDCMELLTUVTMCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NCC(=O)CCC2=CC=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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